METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE
Description
Methyl 4-(2-phenylbutanamido)benzoate is a benzoate ester derivative featuring a 2-phenylbutanamide substituent at the para position of the aromatic ring. The 2-phenylbutanamido group introduces steric bulk and lipophilicity, distinguishing it from simpler acetamido or ureido analogs.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 4-(2-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-16(13-7-5-4-6-8-13)17(20)19-15-11-9-14(10-12-15)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
InChI Key |
RZKRDFDQSKOWQV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared below with analogs from the evidence, focusing on substituent groups, synthetic yields, and analytical
Key Observations:
- In contrast, halogenated quinoline derivatives (e.g., C2 ) exhibit electron-withdrawing effects, which may influence reactivity or binding interactions.
- Synthetic Challenges: Ureido-functionalized analogs (4b, 4c ) show moderate yields (31–44%), suggesting that introducing multiple substituents (e.g., chlorophenyl + ureido) may complicate synthesis.
- Analytical Characterization: While quinoline-based compounds (C1–C7 ) and ureido analogs (4b–4d ) were confirmed via ¹H NMR and HRMS, data for the target compound are absent in the evidence.
Physicochemical and Functional Comparisons
- Lipophilicity : The 2-phenylbutanamido group likely increases logP compared to hydroxyl- or trifluoroacetamido-containing analogs . This property is critical for bioavailability and pharmacokinetics.
- Thermal Stability : Crystallization in ethyl acetate (used for C1–C7 ) implies moderate solubility and stability, but the target compound’s crystallization behavior remains uncharacterized.
- Bioactivity Clues: Though direct bioactivity data are lacking, ureido derivatives (4b–4d ) and quinoline-based compounds (C1–C7 ) are often explored for antimicrobial or anticancer properties. The target’s phenylbutanamido group may align with scaffolds targeting enzymes or receptors requiring hydrophobic interactions.
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